

A Comparative Guide to ATR Inhibitors: Alternatives to Berzosertib (SCH 900978)

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Compound of Interest		
Compound Name:	SCH 900978	
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The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR), has emerged as a promising therapeutic strategy in oncology. Berzosertib (also known as **SCH 900978**, M6620, and formerly VX-970) is a first-inclass, potent, and selective ATR inhibitor that has advanced significantly in clinical trials. This guide provides an objective comparison of berzosertib with other leading alternative ATR inhibitors in clinical development, supported by experimental data to inform preclinical and clinical research decisions.

Introduction to ATR Inhibition

ATR is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity in response to replication stress and certain types of DNA damage.[1] Cancer cells, often characterized by high levels of replication stress due to oncogene activation and defects in other DDR pathways, are particularly dependent on ATR for survival.[2] Inhibition of ATR can lead to the accumulation of DNA damage, cell cycle checkpoint abrogation, and ultimately, synthetic lethality in cancer cells with specific genetic vulnerabilities, such as mutations in ATM or p53.[2][3]

This guide focuses on a head-to-head comparison of berzosertib with four other clinically advanced ATR inhibitors:

Ceralasertib (AZD6738)



- Elimusertib (BAY 1895344)
- ART0380 (Alnodesertib)
- M4344 (Tuvusertib/Gartisertib/VX-803)

Comparative Performance of ATR Inhibitors

The following tables summarize the quantitative data on the potency and selectivity of berzosertib and its alternatives. The data has been compiled from various preclinical studies. Direct comparison should be approached with caution as assay conditions may vary between studies.

Table 1: In Vitro Potency Against ATR Kinase

Compound	Target	Assay Type	IC50 (nM)	Ki (nM)
Berzosertib (SCH 900978)	ATR	Enzymatic	19	<13
Ceralasertib (AZD6738)	ATR	Enzymatic	1	-
Elimusertib (BAY 1895344)	ATR	Enzymatic	7	-
ART0380	ATR-ATRIP complex	Enzymatic	51.7	-
M4344 (Tuvusertib)	ATR	Enzymatic	-	<0.15

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.

Table 2: Selectivity Profile Against Related Kinases (IC50 in nM)



Compound	ATR	АТМ	DNA-PK	mTOR	PI3K
Berzosertib (SCH 900978)	19	>1000	>2000	>1000	>1000
Ceralasertib (AZD6738)	1	>5000	>5000	5700 (GI50)	>5000
Elimusertib (BAY 1895344)	7	1420	332	~427	3270
ART0380	51.7	>3000	>3000	>3000	-
M4344 (Tuvusertib)	-	>2000-fold selective	>2000-fold selective	30-fold selective	>2000-fold selective

Selectivity is crucial for minimizing off-target effects. A higher IC50 value for off-target kinases indicates greater selectivity for ATR.

Table 3: Cellular Activity - Inhibition of Chk1

Phosphorylation (pChk1)

Compound	Cell Line	IC50 (nM)
Berzosertib (SCH 900978)	HT29	36
Ceralasertib (AZD6738)	LoVo	74
Elimusertib (BAY 1895344)	HCT116	36
ART0380	NCI-H460	22
M4344 (Tuvusertib)	-	8

Inhibition of the phosphorylation of Chk1, a direct downstream target of ATR, is a key pharmacodynamic biomarker of ATR inhibition in cells.





Table 4: Cellular Proliferation/Viability (GI50/IC50 in

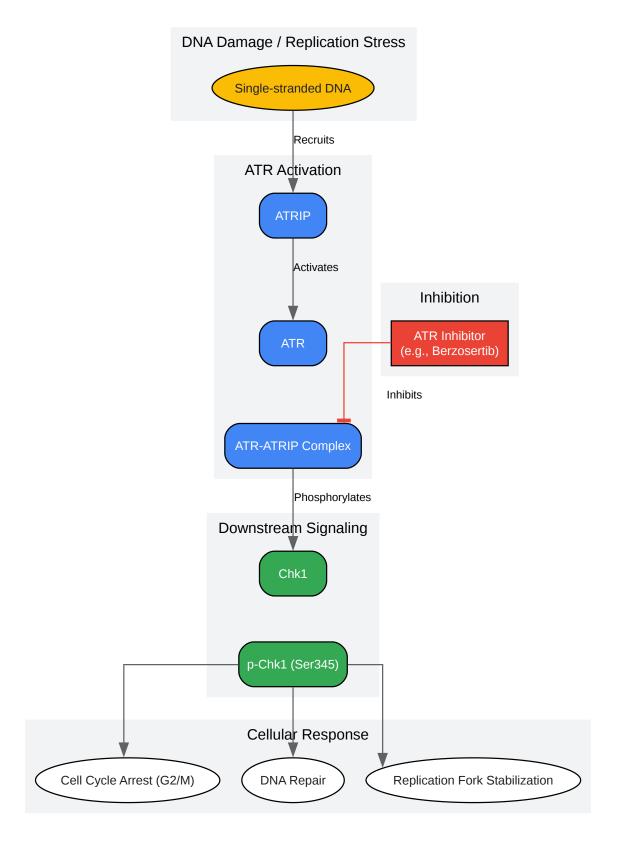
various cancer cell lines)

Compound	Cancer Type	ATM Status	GI50/IC50 Range (nM)
Berzosertib (SCH 900978)	Various	Not specified	100 - 1000
Ceralasertib (AZD6738)	Various	ATM-deficient cells are more sensitive	100 - >1000
Elimusertib (BAY 1895344)	Various	ATM-mutant cells are more sensitive	9 - 490
ART0380	Colon (LoVo), Lung (NCI-H23)	ATM-deficient cells are more sensitive	130 - 1000
M4344 (Tuvusertib)	Various	Not specified	Potent antiproliferative activity

The antiproliferative activity of ATR inhibitors is often enhanced in cancer cells with defects in the ATM gene, demonstrating the principle of synthetic lethality.

Signaling Pathways and Experimental Workflows

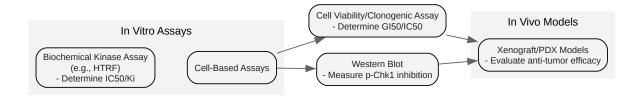




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ATR Signaling Pathway and Point of Inhibition.





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General Experimental Workflow for Evaluating ATR Inhibitors.

Experimental Protocols In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the ATR-ATRIP complex.

- Materials:
 - Recombinant human ATR-ATRIP complex
 - Biotinylated peptide substrate (e.g., a p53-derived peptide)
 - ATP
 - Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 1 mM DTT, 5 mM MgCl2)
 - HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
 - Test compounds (serial dilutions)
 - 384-well low volume plates
- Procedure:



- Dispense test compounds and controls into the assay plate.
- Add the ATR-ATRIP enzyme and the biotinylated substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add the HTRF detection reagents.
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and determine the IC50 values by fitting the data to a fourparameter logistic curve.[4][5][6]

Western Blot for Phospho-Chk1 (Ser345) Inhibition

This cell-based assay quantifies the ability of an ATR inhibitor to block the phosphorylation of its downstream target, Chk1, in response to DNA damage.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - DNA damaging agent (e.g., hydroxyurea or UV radiation)
 - Test compounds (serial dilutions)
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin or anti-GAPDH)
 - HRP-conjugated secondary antibody



- ECL detection reagent
- Procedure:
 - Seed cells in multi-well plates and allow them to adhere.
 - Pre-treat cells with serial dilutions of the ATR inhibitor for a specified time (e.g., 1-2 hours).
 - Induce DNA damage by adding a DNA damaging agent or exposing cells to UV radiation.
 - Continue incubation for a defined period (e.g., 1-4 hours).
 - Lyse the cells and determine the protein concentration of the lysates.
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[7][8]
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the chemiluminescent signal using an imaging system.
 - Strip the membrane and re-probe for total Chk1 and the loading control to normalize the data.
 - Quantify band intensities to determine the IC50 for pChk1 inhibition.

Clonogenic Survival Assay

This assay assesses the long-term effect of ATR inhibitors on the ability of single cells to proliferate and form colonies.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium



- Test compounds (serial dilutions)
- 6-well plates
- Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

- Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
- Treat the cells with a range of concentrations of the ATR inhibitor.
- Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
- Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
- Wash away excess stain and allow the plates to air dry.
- Count the number of colonies (typically >50 cells) in each well.
- Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.[10][11]

Conclusion

Berzosertib has been a pioneering ATR inhibitor, validating the therapeutic potential of targeting the DNA damage response. The alternative compounds discussed in this guide—ceralasertib, elimusertib, ART0380, and M4344 (tuvusertib)—each present a distinct profile of potency, selectivity, and cellular activity. Ceralasertib and M4344 appear to be highly potent inhibitors of ATR, with M4344 also demonstrating a high degree of selectivity. Elimusertib has shown potent anti-proliferative activity across a broad range of cancer cell lines. ART0380 is a selective inhibitor with demonstrated in vivo activity.

The choice of an ATR inhibitor for a specific research or clinical application will depend on a variety of factors, including the desired potency, selectivity profile, and the genetic background of the cancer being targeted. The experimental protocols provided herein offer a framework for



the preclinical evaluation and comparison of these and other novel ATR inhibitors. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic window and optimal applications for each of these compounds will emerge.

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